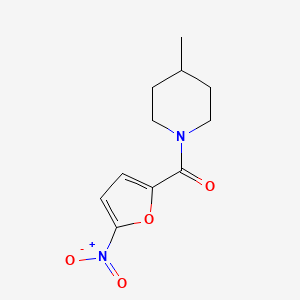![molecular formula C17H15N5O3 B11021528 4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide](/img/structure/B11021528.png)
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzotriazine ring system, which is a heterocyclic compound composed of a triazine ring fused to a benzene ring.
- The compound’s structure includes an amide group (CONH2) attached to the benzamide moiety.
4-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}benzamide: is a chemical compound with the molecular formula CHNO.
Preparation Methods
Synthetic Routes: One synthetic route involves the reaction of 3-aminobenzoic acid with 4-oxo-1,2,3-benzotriazine in the presence of appropriate reagents.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., acetic acid or acetonitrile).
Industrial Production: While not widely used industrially, the compound can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents: Reagents like sodium hydroxide, hydrazine, and acetic anhydride are often employed.
Major Products: The products depend on the specific reaction conditions but may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited industrial applications, but it contributes to the development of novel compounds.
Mechanism of Action
- The exact mechanism of action remains an area of study.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds: Other benzotriazine derivatives, such as 3-hydroxy-1,2,3-benzotriazin-4(3H)-one, ethyl 3-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzoate, and (4-oxo-1,2,3-benzotriazin-3-yl)methyl acetate.
Uniqueness: The specific amide substitution pattern and its potential biological activities set it apart.
Properties
Molecular Formula |
C17H15N5O3 |
|---|---|
Molecular Weight |
337.33 g/mol |
IUPAC Name |
4-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]benzamide |
InChI |
InChI=1S/C17H15N5O3/c18-16(24)11-5-7-12(8-6-11)19-15(23)9-10-22-17(25)13-3-1-2-4-14(13)20-21-22/h1-8H,9-10H2,(H2,18,24)(H,19,23) |
InChI Key |
CKXDXJRMLUSEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Chloro-3-nitrophenyl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11021457.png)


![N-{2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]propanoyl}-beta-alanine](/img/structure/B11021481.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B11021482.png)
![methyl [2-({[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11021484.png)
![2,4-dimethyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B11021492.png)
![4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-6-yl]butanamide](/img/structure/B11021494.png)
![Methyl 4-({[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11021498.png)
![3-(3,4-dimethoxyphenyl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11021502.png)

